Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)
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Overview
Description
Methyl beta-d-glucopyranoside hemihydrate is a chemical compound with the molecular formula C7H14O6 · 0.5H2O. It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the methanolysis of glucose. The reaction typically involves the use of methanol and an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a glycosidic bond between the methanol and the glucose molecule .
Industrial Production Methods
In industrial settings, the production of methyl beta-d-glucopyranoside hemihydrate often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, leading to the formation of the desired product. This method is preferred due to its higher specificity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Methyl beta-d-glucopyranoside hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of long-chain alkyl glucosides.
Biology: The compound serves as a substrate to identify, differentiate, and characterize beta-D-glucosidase enzymes.
Medicine: It is used in the study of carbohydrate metabolism and enzyme activity.
Industry: The compound is utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-D-glucosidase. The compound binds to the active site of the enzyme, leading to the hydrolysis of the glycosidic bond and the release of glucose and methanol. This process is crucial for the study of enzyme kinetics and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-d-glucopyranoside: Similar in structure but differs in the configuration of the anomeric carbon.
Ethyl beta-d-glucopyranoside: Similar but has an ethoxy group instead of a methoxy group.
Methyl beta-d-galactopyranoside: Similar but derived from galactose instead of glucose.
Uniqueness
Methyl beta-d-glucopyranoside hemihydrate is unique due to its specific interaction with beta-D-glucosidase enzymes, making it a valuable tool in biochemical research. Its ability to form stable glycosidic bonds also makes it useful in industrial applications .
Properties
Molecular Formula |
C14H28O12 |
---|---|
Molecular Weight |
388.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/2C7H14O6/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h2*3-11H,2H2,1H3 |
InChI Key |
SLGQSQKJNBMROW-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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